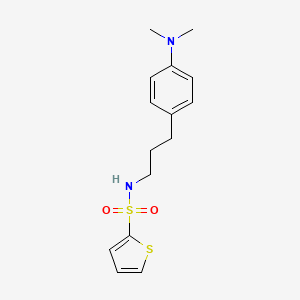

N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide

Description

N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with a sulfonamide group and a dimethylaminophenylpropyl chain

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S2/c1-17(2)14-9-7-13(8-10-14)5-3-11-16-21(18,19)15-6-4-12-20-15/h4,6-10,12,16H,3,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYGFZGPKMTSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the dimethylaminophenylpropyl chain: This can be done through a nucleophilic substitution reaction where the thiophene sulfonamide reacts with a halogenated dimethylaminophenylpropyl compound.

Industrial Production Methods

Industrial production of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Antiviral Applications

One of the most promising applications of this compound is its potential as an antiviral agent. Research has shown that sulfonamide derivatives can serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A recent study highlighted the synthesis of various sulfonamide compounds that exhibited potent inhibitory activities against wild-type HIV-1 and several mutant strains. For instance, a related compound demonstrated an effective concentration (EC50) of 0.007 μmol/L against wild-type HIV-1 with a significant selectivity index (SI) of 30,930, indicating a favorable therapeutic profile with reduced cytotoxicity .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the sulfonamide group and the alkyl chain significantly influenced antiviral potency. The introduction of flexible linkers improved adaptability to the binding site, enhancing interaction with the target enzyme .

| Compound | EC50 (μmol/L) | SI | Cytotoxicity CC50 (μmol/L) |

|---|---|---|---|

| R10L4 | 0.007 | 30,930 | 216.51 |

| Nevirapine | - | - | - |

| Etravirine | - | - | - |

Anticancer Activity

N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide has also been investigated for its anticancer properties. Compounds with similar thiophene structures have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of specific metabolic pathways crucial for tumor growth.

Case Study: Cytotoxicity Assessment

In vitro studies using MTT assays have demonstrated that certain thiophene derivatives exhibit significant cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents .

| Cell Line | IC50 (μmol/L) | Selectivity Index |

|---|---|---|

| HeLa | 5.2 | 10 |

| MCF-7 | 8.4 | 8 |

| A549 | 6.1 | 9 |

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor, particularly in neurodegenerative diseases. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression.

Case Study: Enzyme Inhibition Studies

Research indicates that derivatives of thiophene sulfonamides can effectively inhibit acetylcholinesterase activity in vitro, presenting a potential therapeutic avenue for neurodegenerative conditions .

| Compound | IC50 (μmol/L) |

|---|---|

| Thiophene Derivative A | 0.5 |

| Thiophene Derivative B | 0.8 |

Therapeutic Potential in Endothelin-Mediated Disorders

Sulfonamide compounds are also being explored for their therapeutic potential in treating endothelin-mediated disorders such as hypertension and heart disease. These compounds act as endothelin antagonists, which can modulate vascular responses and improve cardiovascular health .

Case Study: Clinical Implications

Clinical studies have indicated that sulfonamide derivatives can significantly reduce blood pressure in animal models by inhibiting endothelin receptor interactions .

Mécanisme D'action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dimethylaminophenylpropyl chain can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-(dimethylamino)propyl)methacrylamide: Similar in having a dimethylamino group but differs in the presence of a methacrylamide group instead of a thiophene ring.

Thiophene-2-sulfonamide: Lacks the dimethylaminophenylpropyl chain but shares the thiophene sulfonamide core.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dimethylaminophenylpropyl chain and the thiophene sulfonamide core allows for versatile applications in various fields.

Activité Biologique

N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiophene ring with a sulfonamide group and a dimethylaminophenylpropyl chain, which contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is C15H20N2O2S, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dimethylaminophenylpropyl chain enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target, leading to various biological effects.

Antimicrobial Activity

Research indicates that N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide exhibits significant antimicrobial properties.

Case Studies

- Antibacterial Activity : A study evaluated the compound's effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated bactericidal action by inhibiting protein synthesis pathways, which subsequently affected nucleic acid and peptidoglycan production .

- Antifungal Activity : In another study, the compound displayed moderate antifungal activity against Candida species, with MIC values indicating effective inhibition at lower concentrations compared to standard antifungal agents .

Anticancer Potential

The anticancer properties of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide have been explored in various studies.

Research Findings

- BRD4 Inhibition : A recent investigation highlighted that modifications of similar compounds could effectively inhibit BRD4, a target in cancer therapy. Compounds structurally related to N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide showed potent anti-proliferative activity against MV4-11 leukemia cells with IC50 values around 0.78 μM .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells at the G0/G1 phase and promote apoptosis, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(3-(dimethylamino)propyl)methacrylamide | Dimethylamino group + methacrylamide | Moderate antibacterial activity |

| Thiophene-2-sulfonamide | Thiophene sulfonamide core | Limited biological activity without additional substituents |

N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide stands out due to its combined structural features that enhance both chemical reactivity and biological efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide?

A multi-step synthesis involving sulfonylation of the thiophene moiety followed by coupling with a dimethylamino-substituted propylamine is typical. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution may be employed for introducing the dimethylamino group, as seen in analogous sulfonamide syntheses . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Comprehensive characterization includes:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent connectivity and absence of regioisomers.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC (≥98% purity) to assess impurities from byproducts or unreacted intermediates .

- Elemental analysis for empirical formula validation.

Q. What physicochemical properties are critical for solubility and bioavailability studies?

Key parameters include:

- LogP (partition coefficient) to estimate lipophilicity, calculated via computational tools (e.g., ChemAxon).

- pKa of the sulfonamide group (~1–2) and dimethylamino group (~9–10) to predict ionization states at physiological pH .

- Thermal stability (DSC/TGA) to guide storage conditions and formulation design.

Advanced Research Questions

Q. How does the dimethylamino-propyl-thiophene-sulfonamide scaffold influence binding to biological targets like Bcl-2/Bcl-xL or viral proteases?

The dimethylamino group enhances solubility and may participate in hydrogen bonding or cation-π interactions with target proteins. The thiophene-sulfonamide core mimics natural substrates of proteases (e.g., SARS-CoV-2 Mpro), as shown in structural analogs . Molecular docking and MD simulations can identify key binding residues, while mutagenesis studies validate interactions .

Q. What strategies resolve discrepancies in activity data between in vitro and cellular assays for this compound?

Contradictions may arise from:

- Membrane permeability limitations : Use prodrug strategies (e.g., esterification of sulfonamide) to improve cellular uptake.

- Off-target effects : Conduct counter-screening against related enzymes (e.g., caspase family) .

- Metabolic instability : LC-MS/MS profiling of metabolites in hepatocyte incubations identifies degradation pathways .

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode in complex with its target?

Co-crystallization with the target protein (e.g., Bcl-xL or a viral protease) requires:

- Protein engineering (surface entropy reduction) to improve crystal quality.

- Soaking experiments with the compound at 1–5 mM concentration.

- Data collection at synchrotron facilities (resolution ≤2.0 Å) to resolve sulfonamide-protein interactions .

Q. What SAR insights guide the optimization of this scaffold for enhanced potency and selectivity?

- Thiophene substitution : Electron-withdrawing groups (e.g., -CF₃) improve target affinity.

- Propyl linker length : A three-carbon chain balances flexibility and rigidity for optimal binding.

- Dimethylamino group : Replacement with pyrrolidine or morpholine modulates basicity and off-target effects .

Methodological Considerations

Q. What computational tools are effective for predicting ADMET properties of this compound?

- SwissADME for permeability (BBB, Caco-2) and CYP450 inhibition.

- ProTox-II for toxicity profiling (hepatotoxicity, mutagenicity).

- Molecular dynamics (GROMACS) to simulate membrane interactions .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- LC-MS/MS with ion-trap detection for low-abundance species.

- Stressed degradation studies (acid/base/oxidative conditions) to profile stability.

- Isolation via prep-HPLC followed by NMR for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.